LY 97241 - 72456-63-4

LY 97241

Catalog Number: EVT-274132
CAS Number: 72456-63-4
Molecular Formula: C19H32N2O2
Molecular Weight: 320.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 97241 is a hEAG1 and hERG1 potassium channel inhibitor. It is clofilium analogue.
Source and Classification

The compound was developed by Eli Lilly and Company and identified as a selective blocker of potassium channels, which play a crucial role in cardiac repolarization. Its classification as an antiarrhythmic agent positions it within the broader category of cardiovascular drugs designed to stabilize heart rhythms.

Synthesis Analysis

The synthesis of LY 97241 involves a multi-step chemical reaction, primarily the nucleophilic substitution of heptan-1-amine with 4-(4-nitrophenyl)butyl bromide. The process typically occurs under basic conditions, utilizing sodium hydroxide or potassium carbonate as the base, with anhydrous ethanol or methanol often serving as the solvent.

Synthetic Route

  1. Starting Materials: Heptan-1-amine and 4-(4-nitrophenyl)butyl bromide.
  2. Reaction Conditions:
    • Base: Sodium hydroxide or potassium carbonate.
    • Solvent: Anhydrous ethanol or methanol.
    • Temperature: Reaction temperatures generally range from room temperature to reflux conditions, depending on the specific protocol used.
  3. Yield Optimization: Industrial production methods employ automated reactors and continuous flow systems to enhance yield and purity, ensuring rigorous control over reaction conditions.
Molecular Structure Analysis

The molecular structure of LY 97241 features a long aliphatic chain connected to a phenyl ring that bears a nitro group. The structural formula can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}

Structural Characteristics

  • Functional Groups: The presence of an amine group and a nitro group significantly influences its reactivity and biological activity.
  • 3D Configuration: The spatial arrangement of atoms within the molecule is crucial for its interaction with potassium channels.
Chemical Reactions Analysis

LY 97241 primarily undergoes substitution reactions due to the presence of the nitro group on the phenyl ring. Additionally, it can participate in reduction reactions where the nitro group is converted to an amine.

Types of Reactions

  1. Substitution Reactions:
    • Common reagents include alkyl halides and bases.
    • Products typically include various alkylated derivatives of LY 97241.
  2. Reduction Reactions:
    • Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can convert the nitro group to an amine.
    • The major product from this reaction would be an amine derivative of LY 97241.
Mechanism of Action

The mechanism of action for LY 97241 revolves around its ability to block hERG potassium channels. By inhibiting these channels, LY 97241 prolongs the repolarization phase of the cardiac action potential, which stabilizes cardiac rhythm and prevents arrhythmias.

Detailed Mechanism

  • Channel Blockade: The blockade leads to decreased outward potassium current during cardiac action potentials.
  • Physiological Impact: This mechanism is crucial in preventing tachyarrhythmias by prolonging the refractory period in cardiac tissues.
Physical and Chemical Properties Analysis

LY 97241 exhibits several notable physical and chemical properties relevant to its function and application:

  • Appearance: Typically exists as a solid or powder at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

LY 97241 has significant implications in various fields:

  1. Pharmacology:
    • Used as a model compound for studying potassium channel behavior in cellular physiology.
    • Investigated for its potential as an antiarrhythmic agent in clinical settings.
  2. Research:
    • Serves as a reference compound for developing new antiarrhythmic drugs.
    • Employed in studies examining drug interactions with ion channels.
  3. Industry:
    • Utilized in pharmaceutical development processes aimed at creating safer and more effective cardiovascular medications.
Mechanistic Pharmacology of LY 97241

Modulation of Cardiac Ion Channel Dynamics

Selective Interaction with Transient Outward Potassium Current (Ito)

LY 97241 (a p-nitro tertiary amine analog of clofilium) exerts potent inhibitory effects on cardiac transient outward potassium current (Ito), a key repolarizing current in ventricular myocytes. In rat ventricular myocytes, LY 97241 produces concentration-dependent Ito suppression with an EC50 of 5.85 µM. At 10 µM, it reduces Ito amplitude measured 30 ms after depolarization onset from 7.29 ± 0.30 pA/pF to 3.05 ± 0.22 pA/pF at +30 mV (P < 0.01, n = 10) [2]. The voltage-dependent block follows the Boltzmann equation, with half-maximal block (V1/2) at -25.0 mV and a slope factor of 13.8 mV. Crucially, this inhibition occurs without reducing peak Ito current—a distinguishing feature from classical Ito blockers like 4-aminopyridine (4-AP) [2].

LY 97241's selectivity extends beyond Ito to human Ether-à-go-go-Related Gene (HERG/Kv11.1) channels, where it demonstrates nanomolar potency. It blocks HERG currents with an IC50 of 19 nM at +40 mV—almost 10-fold greater potency than its parent compound clofilium (IC50 150 nM at +40 mV) [1]. This high specificity is evidenced by its minimal effects on other cardiac K+ channels (Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, Kir2.1, IKs) even at 100-fold higher concentrations [1].

Table 1: Selectivity Profile of LY 97241 Across Cardiac Ion Channels

Ion ChannelEffect of LY 97241Concentration TestedKey Metrics
Ito (Rat ventricle)Significant block10 µMEC50 = 5.85 µM; Amplitude ↓57% at +30 mV
HERG (Cloned)Potent blockNanomolar rangeIC50 = 19 nM at +40 mV
Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2No significant effectUp to 1 µM>100-fold selectivity vs. HERG
Kir2.1, IKsNo significant effectUp to 1 µM>100-fold selectivity vs. HERG

Kinetics of Channel Inactivation Acceleration: Voltage-Dependent vs. State-Specific Effects

A hallmark of LY 97241's mechanism is its acceleration of channel inactivation kinetics, observed in both Ito and HERG channels. In rat ventricular Ito, 10 µM LY 97241 accelerates the inactivation time constant from 41.9 ± 3.5 ms to 16.0 ± 1.6 ms (P < 0.01, n = 10) without altering steady-state inactivation or recovery from inactivation [2]. This acceleration manifests as an apparent enhancement of macroscopic current decay, characteristic of open-channel block. The onset of block occurs rapidly, with a time constant (τB) of 14.5 ± 1.5 ms [2].

In HERG channels, LY 97241's action is state-specific, preferentially binding to and stabilizing the inactivated state. This is demonstrated by:

  • Voltage-dependence: Block potency increases with depolarization (IC50 decreases from 250 nM at 0 mV to 150 nM at +40 mV) [1]
  • Inactivation dependence: HERG mutants with reduced inactivation (S631A and S620T) show 7-fold and 33-fold reduced sensitivity to LY 97241, respectively [1]
  • Extracellular K+ modulation: Elevated [K+]o decreases both HERG inactivation rate and LY 97241 affinity, confirming inactivation's role in drug binding [1]

Structurally, LY 97241's tertiary amine group enables pH-dependent charge modulation. Under physiological pH, partial protonation allows drug trapping within depolarized channels. In contrast, the permanently charged quaternary amine clofilium exhibits stronger voltage-dependent trapping in closed channels [4]. This difference is exemplified in Kv1.5 studies: LY 97241 recovery occurs via both open and closed states, while clofilium recovery is optimal at activation thresholds (-45 mV) and impaired at hyperpolarized potentials [4].

Comparative Pharmacodynamics: Class III Antiarrhythmic Agents

Class III antiarrhythmics prolong cardiac action potential duration (APD) primarily via potassium channel blockade, increasing effective refractory period (ERP) to terminate re-entrant arrhythmias [3] [9]. LY 97241 exhibits distinct pharmacodynamics within this class:

Table 2: Pharmacodynamic Comparison of LY 97241 with Prototypical Class III Agents

AgentPrimary Target(s)APD Prolongation MechanismUnique Features of LY 97241
LY 97241HERG, Ito (Kv4.2/4.3)Inactivation-stabilizing open-channel block• Accelerates inactivation kinetics • 10-fold higher HERG affinity than clofilium • Selective for inactivated HERG conformation
DofetilideHERG (IKr)Pure delayed rectifier blockLacks Ito modulation
AmiodaroneMultiple (INa, ICa, IKr, IKs, Ito)Broad channel inhibitionNon-selective vs. LY 97241's specificity
SotalolIKr, β-adrenoceptorsDual β-blockade + K+ blockLacks β-blocking activity
IbutilideIKr, Na+ influx activationMixed K+ block/Na+ activationNo Na+ current enhancement

LY 97241's dual Ito and HERG blockade produces synergistic repolarization prolongation:

  • Ito suppression reduces phase 1 repolarization, enhancing plateau duration
  • HERG blockade delays phase 3 repolarization [1] [9]This contrasts with pure IKr blockers (e.g., dofetilide) that selectively prolong late repolarization. Additionally, LY 97241's inactivation-acceleration mechanism differentiates it from conventional open-channel blockers like 4-AP, which reduce peak Ito without accelerating inactivation [2].

The compound's HERG selectivity aligns with antiarrhythmic efficacy but also explains potential proarrhythmic risks shared by Class III agents. Its nanomolar HERG potency exceeds most clinical agents except dofetilide, though development stalled before clinical translation [10].

Table 3: Structural and Functional Comparison of Clofilium and LY 97241

PropertyClofiliumLY 97241
Chemical ClassQuaternary ammoniumTertiary amine
Ionization StatePermanently chargedpH-dependent partial protonation
HERG Block IC50150 nM at +40 mV19 nM at +40 mV
Recovery from BlockPrimarily through open state; impaired at hyperpolarized potentialsThrough open AND closed states
pH SensitivityInsensitiveEnhanced trapping at low pH (protonated form)
Molecular MechanismVoltage-dependent trapping in closed channelsState-dependent binding stabilized by inactivation

Properties

CAS Number

72456-63-4

Product Name

LY 97241

IUPAC Name

N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C19H32N2O2/c1-3-5-6-7-9-16-20(4-2)17-10-8-11-18-12-14-19(15-13-18)21(22)23/h12-15H,3-11,16-17H2,1-2H3

InChI Key

YTYATOMQOOFRNA-UHFFFAOYSA-N

SMILES

CCCCCCCN(CC)CCCCC1=CC=C(C=C1)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

LY 97241; LY-97241; LY97241.

Canonical SMILES

CCCCCCCN(CC)CCCCC1=CC=C(C=C1)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.